molecular formula C12H14N2O2 B3260340 (E)-1-(2-nitrostyryl)pyrrolidine CAS No. 32989-69-8

(E)-1-(2-nitrostyryl)pyrrolidine

Cat. No.: B3260340
CAS No.: 32989-69-8
M. Wt: 218.25 g/mol
InChI Key: PUBVPFSOLOXTIV-UHFFFAOYSA-N
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Description

  • Purity : ≥ 98%

Scientific Research Applications

Pyrrolidines Synthesis and Applications

Pyrrolidines are crucial in medicinal chemistry due to their biological effects and are also used industrially in dyes and agrochemicals. A study by Żmigrodzka et al. (2022) explored pyrrolidines synthesis through [3+2] cycloaddition, showing potential for similar reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Organocatalysis in Michael Addition Reactions

The use of pyrrolidine derivatives as organocatalysts for stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes was demonstrated by Singh et al. (2013) and Miao and Wang (2008). These studies highlighted the efficiency of pyrrolidine-based catalysts in producing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013) (Miao & Wang, 2008).

Properties

IUPAC Name

1-[2-(2-nitrophenyl)ethenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-6-2-1-5-11(12)7-10-13-8-3-4-9-13/h1-2,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBVPFSOLOXTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709769
Record name 1-[2-(2-Nitrophenyl)ethenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32989-69-8
Record name 1-[2-(2-Nitrophenyl)ethenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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